2-Thiomorpholinol

Description

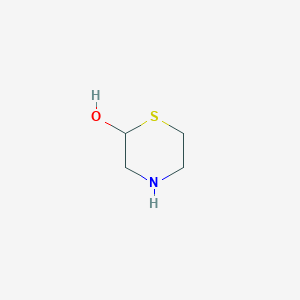

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiomorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c6-4-3-5-1-2-7-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENLMECSJBADRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097678-00-5 | |

| Record name | 2-Thiomorpholinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097678005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOMORPHOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5F9SW6PI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Thiomorpholinol and Its Derivatives

Stereoselective Synthesis of 2-Thiomorpholinol Enantiomers

The synthesis of specific enantiomers of this compound is critical for its potential applications, as different stereoisomers can exhibit distinct biological activities and properties. Asymmetric synthesis, which aims to produce one enantiomer in favor of the other, is achieved through several advanced techniques. ethz.ch These methods include the use of a chiral pool, resolution of racemic mixtures, employing chiral auxiliaries, or applying enantioselective catalysis. ethz.ch

Asymmetric Catalysis Approaches utilizing Chiral Ligands

Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov This is often accomplished using a metal complex coordinated with a chiral ligand. nih.gov The ligand's structure creates a chiral environment around the metal center, influencing the reaction's stereochemical outcome. nih.govmdpi.com While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands are gaining prominence as they can be more effective in certain reactions. nih.gov

Enantioselective addition reactions are a cornerstone for constructing chiral centers, particularly for producing chiral alcohols. mdpi.com In the context of this compound, a key synthetic step could involve the enantioselective addition of a nucleophile to a ketone precursor. For instance, rhodium-catalyzed asymmetric addition of arylboronic acids to N-heteroaryl ketones has proven effective for creating chiral tertiary alcohols, a structure analogous to the hydroxyl-bearing center in this compound. nih.gov The use of specialized chiral ligands, such as WingPhos, is crucial for achieving high yields and excellent enantiomeric excess (ee). nih.gov

Similarly, the addition of organozinc reagents to ketones, catalyzed by chiral complexes, provides a pathway to optically active tertiary alcohols under mild conditions. organic-chemistry.org These methodologies are often compatible with a wide range of functional groups, making them versatile for complex molecule synthesis. mdpi.comnih.gov

Table 1: Hypothetical Rh-Catalyzed Enantioselective Arylation for a this compound Precursor

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 0.3 | Toluene | 92 | 97 |

| 2 | 4-Methoxyphenylboronic acid | 0.3 | Toluene | 95 | 98 |

| 3 | 3-Chlorophenylboronic acid | 0.5 | Dioxane | 75 | 94 |

| 4 | 2-Thienylboronic acid | 0.5 | Toluene | 88 | 96 |

This table is illustrative, based on data for similar reactions, to demonstrate the potential of the methodology. nih.gov

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. ethz.ch This substrate-controlled method is a robust strategy for ensuring high diastereoselectivity. numberanalytics.com

For the synthesis of this compound, a precursor could be acylated with a chiral auxiliary, such as a chiral oxazolidinone. wikipedia.org The subsequent reaction, for example an aldol (B89426) addition to form the carbon backbone, would proceed with high facial selectivity due to the steric influence of the auxiliary. scielo.org.mx The auxiliary creates a defined three-dimensional space, blocking one face of the reactive intermediate (e.g., an enolate) and forcing the incoming reagent to attack from the opposite, less-hindered face. wikipedia.org Recent advancements include the development of novel auxiliary scaffolds and their use in complex cascade reactions. numberanalytics.comnumberanalytics.com The (S)-(phenylthiomethyl)benzyl chiral auxiliary, for instance, has been used to stereoselectively install 1,2-cis-glycosides, demonstrating the power of auxiliaries in controlling stereochemistry at challenging positions. nih.gov

Enantioselective Addition Reactions

Biocatalytic Routes for Enantiopure this compound

Biocatalysis leverages the high specificity of enzymes or whole-cell systems to perform chemical transformations, often with exceptional enantioselectivity under mild, environmentally friendly conditions. magtech.com.cnacs.org This approach is increasingly attractive for producing enantiopure pharmaceuticals and fine chemicals. researchgate.net

The synthesis of enantiopure this compound is well-suited to biocatalytic methods, particularly through the asymmetric reduction of a corresponding ketone precursor using ketoreductases (KREDs). researchgate.net By selecting either an (R)-selective or (S)-selective enzyme, both enantiomers of the target alcohol can be produced from a single prochiral substrate. nih.gov For example, alcohol dehydrogenases from organisms like Lactobacillus kefir (R-selective) and Thermoanaerobacter brokii (S-selective) are well-known for their complementary stereoselectivity. nih.gov

Another powerful biocatalytic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. nih.gov Multi-step biocatalytic cascades, where several enzymatic reactions are performed in a single pot, can further enhance efficiency, as demonstrated in the synthesis of enantiopure pinoresinol (B1678388) from eugenol. nih.gov

Table 2: Comparison of Biocatalytic Strategies for Chiral Alcohol Synthesis

| Strategy | Biocatalyst Type | Starting Material | Key Advantage |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketone | High theoretical yield (100%); access to both (R) and (S) enantiomers by enzyme choice. magtech.com.cnnih.gov |

| Kinetic Resolution | Hydrolase, Oxidase, etc. | Racemic Alcohol/Ester | High enantiomeric excess (ee) achievable for the unreacted substrate. tugraz.at |

| Deracemization | Coupled Oxidases & Reductases | Racemic Alcohol | High theoretical yield (100%) by converting the undesired enantiomer into the desired one. researchgate.net |

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.com This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. tcichemicals.comorganic-chemistry.org

The synthesis of heterocyclic structures like thiomorpholine (B91149) is amenable to MCR strategies. While a specific MCR for this compound is not prominently documented, established MCRs that form related heterocycles can be adapted. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, combines an aldehyde, a β-ketoester, and ammonia (B1221849) to build a dihydropyridine ring. mdpi.com A conceptual MCR for a this compound derivative could involve the reaction of an aldehyde, an aminothiol, and a third component with a reactive functional group in a one-pot process to construct the core ring structure. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating peptide-like structures and diverse heterocyclic scaffolds. organic-chemistry.orgmdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. epa.gov Its 12 principles provide a framework for improving the sustainability of chemical synthesis. acs.org

Applying these principles to the synthesis of this compound involves several key considerations:

Atom Economy : Designing synthetic routes to maximize the incorporation of all reactant atoms into the final product. MCRs are inherently advantageous in this regard. acs.orgtcichemicals.com

Use of Catalysis : Employing catalytic reagents (e.g., asymmetric catalysts or enzymes) instead of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can be recycled. acs.orgepa.gov Biocatalysis (Section 2.1.2) is a prime example of this principle in action. acs.org

Safer Solvents and Conditions : Reducing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, and conducting reactions at ambient temperature and pressure to save energy. mdpi.combeilstein-journals.org

Reduction of Derivatives : Avoiding the use of temporary protecting groups can shorten synthetic sequences and reduce waste, a goal achievable through the high selectivity of enzymatic reactions. acs.orgepa.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. sciepub.com

Solvent-Free and Aqueous Medium Reactions

A significant shift in synthetic chemistry involves moving away from volatile organic compounds (VOCs) towards either solvent-free conditions or the use of water as a reaction medium. jocpr.comorganic-chemistry.org Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. pcbiochemres.comrsc.org

Aqueous Medium Reactions

The synthesis of thiomorpholine derivatives has been successfully demonstrated in aqueous environments. A notable example is the double Michael addition reaction of aromatic amines to divinyl sulfone to produce N-substituted thiomorpholine 1,1-dioxides. researchgate.net This reaction proceeds efficiently in water, often under reflux conditions, catalyzed by a boric acid/glycerol (B35011) system. researchgate.net In some cases, the desired products precipitate directly from the reaction medium, simplifying purification to simple filtration and washing. researchgate.net Another documented synthesis involves reacting 2-methylmercapto-4-chloro-5-nitro-6-cyclohexylamino-pyrimidine with thiomorpholine in a mixed solvent system of acetone (B3395972) and water, which yields the corresponding thiomorpholino-pyrimidine derivative. prepchem.com The use of water as a co-solvent facilitates the dissolution of inorganic bases like potassium carbonate, which is used in the reaction. prepchem.com

These examples underscore the viability of water as a medium for constructing the thiomorpholine scaffold, aligning with green chemistry goals by avoiding hazardous solvents. pcbiochemres.comrsc.org

Interactive Table 1: Examples of Aqueous Synthesis for Thiomorpholine Derivatives

| Product | Reactants | Solvent System | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|---|

| N-Aryl-thiomorpholine 1,1-dioxide | Aromatic amine, Divinyl sulfone | Water | Boric acid/glycerol | Good to Excellent | researchgate.net |

Solvent-Free Reactions

Solvent-free synthesis, often employing mechanochemical methods like grinding or ball milling, represents another frontier in sustainable chemistry. jocpr.comrsc.org These techniques can lead to higher yields, shorter reaction times, and reduced waste by eliminating the need for a solvent entirely. jocpr.com While specific solvent-free syntheses for this compound are not extensively documented, the approach has been successfully applied to structurally related sulfur-containing heterocycles.

For instance, a one-pot, three-component synthesis of rhodanines (2-thioxothiazolidin-4-ones) is achieved by reacting primary amines, carbon disulfide, and chloroacetyl chloride without any solvent or catalyst. sharif.edu Similarly, thioamidoguanidine derivatives have been prepared from unsymmetrical thioureas under solvent-free grinding conditions. sioc-journal.cn These protocols highlight the potential for applying solvent-less conditions to the synthesis of this compound and its derivatives, offering a highly efficient and environmentally benign alternative to traditional methods. sharif.edusioc-journal.cn

Interactive Table 2: Examples of Solvent-Free Synthesis for Related Heterocycles

| Product Class | Method | Reactants | Catalyst | Key Advantage | Reference |

|---|---|---|---|---|---|

| 2-Thioxothiazolidin-4-ones | Neat reaction | Primary amine, Carbon disulfide, Chloroacetyl chloride | None | Uncatalyzed, solvent-free | sharif.edu |

| Thioamidoguanidines | Grinding | Unsymmetrical thiourea, Iodosobenzene diacetate | None (uses reagent) | Mild conditions, solvent-free | sioc-journal.cn |

| 2-Arylchromones | Heating | 1-(2-hydroxyphenyl)-3-aryl-1,3-propanodione | KHSO₄ | Recyclable catalyst, solvent-free | academie-sciences.fr |

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing energy input. The development of novel catalysts for synthesizing compounds like this compound is focused on using materials that are inexpensive, robust, recyclable, and environmentally benign.

A prime example is the use of a boric acid/glycerol mixture to catalyze the synthesis of thiomorpholine 1,1-dioxides in water. researchgate.net It is known that boric acid and glycerol form a chelate complex that is more acidic than boric acid alone, which effectively catalyzes the double Michael addition. researchgate.net This system is advantageous as it uses simple, low-toxicity components in an aqueous medium. researchgate.net

Another trend is the use of solid, recyclable catalysts for reactions that can be run under solvent-free conditions. For example, potassium hydrogen sulfate (B86663) (KHSO₄) has been employed as an inexpensive, stable, and reusable catalyst for the solvent-free synthesis of 2-arylchromones. academie-sciences.fr The catalyst is easily separated from the reaction mixture for reuse, significantly reducing waste. academie-sciences.fr The development of such heterogeneous catalysts is crucial for creating truly sustainable industrial processes.

Modern catalyst development is being accelerated by new approaches that integrate high-throughput experimentation, robotics, and artificial intelligence (AI). energy.gov Programs and research centers aim to transform catalyst preparation from an art into a science through the rational, bottom-up synthesis of catalytic materials with precisely controlled properties. energy.govsc.edu This allows for the rapid discovery and optimization of new catalysts for specific chemical transformations, including the synthesis of complex heterocyclic molecules. sc.edu

Interactive Table 3: Examples of Sustainable Catalysts in Heterocyclic Synthesis

| Catalyst System | Reaction Type | Medium | Key Features | Reference |

|---|---|---|---|---|

| Boric acid / Glycerol | Double Michael Addition | Water | Inexpensive, efficient in water, simple components | researchgate.net |

| Potassium Hydrogen Sulfate (KHSO₄) | Cyclodehydration | Solvent-free | Inexpensive, stable, easily recoverable, reusable | academie-sciences.fr |

Reactivity and Reaction Mechanisms of 2 Thiomorpholinol

Nucleophilic and Electrophilic Reactivity Profiles

2-Thiomorpholinol possesses both nucleophilic and electrophilic characteristics due to the presence of heteroatoms with lone pair electrons and polarized bonds. The nitrogen and sulfur atoms act as primary nucleophilic centers, while the hydroxyl group offers further nucleophilic and electrophilic potential.

Table 1: Analysis of Nucleophilic and Electrophilic Centers in this compound

| Atom/Group | Type | Description of Reactivity | Potential Reactions |

| Nitrogen (N-H) | Nucleophilic | The lone pair on the secondary amine can attack electrophiles. | Alkylation, Acylation, Arylation |

| Sulfur (S) | Nucleophilic | The lone pairs on the thioether sulfur are available for reaction, making it a soft nucleophile. ox.ac.uk | Alkylation (forms Sulfonium (B1226848) salts), Oxidation |

| Oxygen (-OH) | Nucleophilic | The lone pairs on the hydroxyl oxygen can act as a nucleophile. | Deprotonation to form an alkoxide, Etherification (e.g., Williamson Synthesis) masterorganicchemistry.com |

| Carbon (C2) | Electrophilic | The carbon bearing the hydroxyl group is electron-deficient and susceptible to nucleophilic attack, especially after protonation of the -OH group. | Nucleophilic Substitution (SN1 or SN2) lumenlearning.comchemguide.co.uk |

Investigation of Nucleophilic Attack Pathways

The nucleophilicity of this compound is a cornerstone of its reactivity, with the nitrogen, sulfur, and oxygen atoms all capable of initiating nucleophilic attack. The specific pathway is often determined by the nature of the electrophile and the reaction conditions.

N-Alkylation and N-Acylation: The secondary amine at position 4 is a strong nucleophilic site. It can readily react with alkyl halides or acylating agents in standard nucleophilic substitution or addition-elimination reactions. The mechanism typically involves the direct attack of the nitrogen lone pair on the electrophilic carbon center. wikipedia.org

S-Alkylation: The sulfur atom of the thioether can attack alkyl halides to form ternary sulfonium salts. The nucleophilicity of sulfur is significant, often competing with the nitrogen, although it is generally considered a "softer" nucleophile than nitrogen. ox.ac.uk

O-Alkylation/Acylation: The hydroxyl group at C2 can be deprotonated by a strong base to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then participate in reactions like the Williamson ether synthesis by attacking an alkyl halide. masterorganicchemistry.com Direct acylation to form an ester is also a common transformation for the hydroxyl group.

Attack on Carbonyls: The nucleophilic centers, particularly the nitrogen, can attack the electrophilic carbon of carbonyl compounds like aldehydes and ketones to form hemiaminals or enamines, depending on the subsequent reaction steps.

While the this compound ring itself is aliphatic and not subject to electrophilic aromatic substitution (EAS), it can act as a substituent on an aromatic ring, profoundly influencing the ring's reactivity towards electrophiles. acs.org If attached via its nitrogen atom (e.g., in N-aryl-2-thiomorpholinol), the thiomorpholinyl group's effect on an aromatic ring is dichotomous, governed by the reaction's pH.

Under Neutral or Basic Conditions: The nitrogen atom's lone pair can be delocalized into the aromatic π-system. This donation of electron density activates the ring towards electrophilic attack, making it more reactive than benzene. The group acts as an ortho, para-director, guiding incoming electrophiles to the positions ortho and para to the point of attachment.

Under Acidic Conditions: In the presence of strong acids, which are often required as catalysts for EAS reactions (e.g., nitration or sulfonation), the nitrogen atom is protonated to form an ammonium (B1175870) salt. researchgate.net The resulting positive charge makes the substituent strongly electron-withdrawing. This deactivates the ring, making it less reactive than benzene, and directs incoming electrophiles to the meta position.

Table 2: Predicted Directing Effects of an N-Aryl-2-thiomorpholinol Substituent in EAS

| Reaction Condition | State of Nitrogen | Ring Activity | Directing Effect |

| Neutral/Basic | Free lone pair | Activating | ortho, para |

| Strongly Acidic | Protonated (Ammonium) | Deactivating | meta |

Stereochemical Aspects of this compound Reactions

The presence of a stereogenic center at the C2 position, which bears the hydroxyl group, is a critical feature of this compound. This inherent chirality means that its reactions can be influenced by, and can influence, the three-dimensional arrangement of atoms.

Reactions involving this compound can proceed with significant levels of stereocontrol, leading to the preferential formation of one stereoisomer over another.

Diastereoselectivity: When a reaction creates a new stereocenter in a molecule that already contains one, the two resulting diastereomers are often formed in unequal amounts. libretexts.org In this compound, the existing chirality at C2 can direct the approach of reagents to other parts of the molecule. For instance, the reduction of a hypothetical ketone at C5 or C6 would likely be diastereoselective, with the incoming hydride reagent favoring attack from the less sterically hindered face relative to the C2-hydroxyl group. Syntheses of various substituted morpholine (B109124) and thiomorpholine (B91149) derivatives have been shown to proceed with high diastereoselectivity. researchgate.netlookchem.comacs.orgnih.gov

Enantioselectivity: An enantioselective reaction produces one enantiomer in excess of the other. masterorganicchemistry.com While reacting an achiral reagent with racemic this compound would yield a racemic product, using a chiral reagent or a chiral catalyst can favor the reaction of one enantiomer over the other. Enantioselective synthesis is a powerful tool in modern chemistry, and methods have been developed for the asymmetric synthesis of related chiral heterocycles, indicating that such transformations are feasible for this compound. ox.ac.ukacs.orgrsc.org

The thiomorpholine ring typically adopts a stable chair conformation, analogous to cyclohexane (B81311). researchgate.netscirp.org In this conformation, substituents can occupy either axial or equatorial positions. The C2-hydroxyl group of this compound can therefore exist in two distinct conformational states, and the equilibrium between them, along with their differing steric environments, plays a crucial role in determining reaction pathways and rates.

The chair conformer with the hydroxyl group in the more spacious equatorial position is generally expected to be lower in energy and thus more populated at equilibrium than the conformer with the bulkier axial hydroxyl group.

Table 3: Conformational Analysis of this compound

| Conformer | -OH Position | Relative Stability | Reactivity Implications |

| Equatorial | Equatorial | More stable (generally favored) | The hydroxyl group and its C-H bond are more sterically accessible to external reagents. |

| Axial | Axial | Less stable (steric hindrance) | Required for certain concerted reactions like E2 eliminations that need an anti-periplanar (diaxial) arrangement of the leaving group and a β-hydrogen. mdpi.comresearchgate.net |

The conformational preference has direct consequences for reactivity. For example, an SN2 reaction at C2 would proceed via backside attack, which is sterically different for an axial versus an equatorial leaving group. libretexts.org Similarly, elimination reactions are highly sensitive to stereochemistry; E2 eliminations, for instance, have a strong preference for a transition state where the leaving group and the abstracted proton are in a diaxial arrangement. mdpi.comresearchgate.net

Diastereoselectivity and Enantioselectivity in Transformations

Oxidation and Reduction Chemistry of the Thiomorpholine Ring System

The sulfur and alcohol functionalities of this compound are susceptible to both oxidation and reduction reactions. The sulfur atom, in particular, can exist in multiple oxidation states.

Oxidation: The thiomorpholine ring system is readily oxidized.

Oxidation at Sulfur: The thioether sulfur is easily oxidized, typically with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The initial oxidation product is the corresponding Thiomorpholine-S-oxide . Further oxidation under similar or slightly harsher conditions yields the Thiomorpholine-S,S-dioxide (a sulfone). This transformation significantly alters the polarity and electronic properties of the molecule. nih.gov

Oxidation at Carbon (C2): The secondary alcohol at the C2 position can be oxidized to a ketone, yielding 2-oxothiomorpholine , using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or via Swern or Dess-Martin oxidation.

Oxidation of the Parent Ring: Notably, 2-hydroxythiomorpholine itself can be synthesized via the osmium(VIII)-catalyzed oxidation of the parent thiomorpholine ring with an oxidant like potassium hexacyanoferrate(III). scialert.netnajah.eduscialert.net This reaction directly introduces the hydroxyl group at the C2 position.

Reduction: Reduction reactions are also pertinent to the chemistry of this compound and its oxidized derivatives.

Reduction of Sulfoxide (B87167)/Sulfone: The sulfoxide and sulfone derivatives can be reduced back to the thioether using various reducing agents.

Reduction of Ketone: The ketone, 2-oxothiomorpholine, can be reduced back to the secondary alcohol (this compound) using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction would regenerate the chiral center at C2.

Table 4: Summary of Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₂O₂, mCPBA | 2-Hydroxythiomorpholine-S-oxide | S-Oxidation |

| 2-Hydroxythiomorpholine-S-oxide | H₂O₂, mCPBA | 2-Hydroxythiomorpholine-S,S-dioxide | S-Oxidation |

| This compound | PCC, Swern, Dess-Martin | 2-Oxothiomorpholine | C2-Oxidation |

| Thiomorpholine | OsO₄ (cat.), K₃[Fe(CN)₆] | This compound | C2-Hydroxylation |

| 2-Oxothiomorpholine | NaBH₄, LiAlH₄ | This compound | C2-Reduction |

| 2-Hydroxythiomorpholine-S-oxide | PPh₃, etc. | This compound | S-Reduction |

Sulfur Oxidation States and their Impact on Reactivity

The sulfur atom in the this compound ring exists as a thioether, which corresponds to an oxidation state of -2. This sulfur atom is readily oxidized to higher oxidation states, primarily the sulfoxide (S=O) and the sulfone (SO₂). This transformation significantly alters the molecule's physical and chemical properties. nih.govvulcanchem.com The oxidation can be performed selectively; sulfoxides can be prepared using reagents like sodium periodate (B1199274) (NaIO₄), while stronger oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) yield the corresponding sulfone. nih.govorganic-chemistry.orggoogle.com

The oxidation state of the sulfur atom has a profound impact on the molecule's reactivity and characteristics:

Reactivity : The sulfoxide group is more reactive under certain conditions than the sulfone or the original thioether. The electron-withdrawing nature of the sulfoxide and especially the sulfone groups decreases the electron density on the rest of the ring, which can influence the nucleophilicity of the nitrogen atom.

Hydrogen Bonding : The oxygen atoms on the sulfoxide and sulfone groups can act as hydrogen bond acceptors, which can alter intermolecular interactions and binding modes in biological systems. nih.gov

Table 1: Comparison of Properties Based on Sulfur Oxidation State in Thiomorpholine Derivatives This interactive table summarizes the key differences between thiomorpholine and its oxidized forms, based on findings from referenced literature.

| Property | Thiomorpholine (Thioether) | Thiomorpholine-1-oxide (Sulfoxide) | Thiomorpholine-1,1-dioxide (Sulfone) |

| Sulfur Oxidation State | -2 | 0 | +2 |

| Key Functional Group | S | S=O | SO₂ |

| Reactivity Profile | Standard thioether reactivity | Intermediate reactivity | Generally lower, more stable |

| Polarity | Lower | Intermediate | Higher |

| S-O Bond Length | N/A | ~1.49 Å | ~1.52 Å |

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-closing metathesis (RCM) is a powerful synthetic method used to form unsaturated rings from diene precursors, and it is widely used in the synthesis of heterocycles. organic-chemistry.org However, specific examples of RCM being applied to a pre-existing, diene-substituted this compound scaffold are not prominent in the surveyed literature.

Conversely, specific ring-opening reactions of thiomorpholine derivatives have been documented. A notable example is the cascade reaction observed in thiomorpholinone-tethered alkenoic acids, which are structurally related to this compound. researchgate.net This process is not a metathesis reaction but a deconstructive ring-opening. The proposed mechanism for this domino process involves three key stages:

Esterification of the carboxylic acid group.

Base-assisted ring-opening of the thiomorpholinone ring. This step is believed to be facilitated by the relative weakness of the C–S bond.

A concurrent 1,2-migration of the α-amino alkenyl group, which ultimately leads to the formation of a cross-conjugated 1,3-diene. researchgate.net

This transformation highlights the latent reactivity of the thiomorpholine ring structure, where specific substitution patterns can enable ring deconstruction under basic conditions. The success of this reaction is sensitive to the electronic properties of substituents on the ring nitrogen, demonstrating that the stability and reactivity of the ring can be finely tuned. researchgate.net Other studies have shown that small, strained sulfur-containing rings like thiiranes can undergo base-catalyzed ring-opening, although the mechanism for a six-membered ring is distinct. nih.gov

Mechanistic Studies of Functional Group Interconversions

The functional groups of this compound provide multiple sites for chemical transformations. Mechanistic studies have shed light on how these interconversions occur.

One significant reaction is the nucleophilic substitution involving the nitrogen atom of the thiomorpholine ring. For instance, thiomorpholine reacts with 2-chloroquinoline-3-carbaldehyde (B1585622) in a nucleophilic aromatic substitution (SNAr) reaction. rsc.orgnih.gov In this process, the secondary amine of thiomorpholine acts as a nucleophile, attacking the electron-deficient C2 position of the quinoline (B57606) ring and displacing the chloride to form 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov

Another well-studied transformation is the nitrosation of thiomorpholine. Kinetic studies revealed a complex mechanism involving an initial attack by a nitrosating agent on the sulfur atom to form an S-nitroso intermediate. This is followed by an intramolecular transfer of the nitroso group from the sulfur to the nitrogen atom. This migration is proposed to occur via a boat conformation of the thiomorpholine ring, which facilitates the transfer. rsc.org

More modern synthetic methods have also been developed. The synthesis of thiomorpholines can be achieved from aldehydes through a photocatalytic process using stannyl (B1234572) amine protocol (SnAP) reagents and an iridium catalyst. nih.govethz.ch The mechanism involves the photoexcited iridium catalyst inducing a single-electron transfer to a Lewis-acid-activated imine intermediate. This generates an N-centered radical which then undergoes cyclization to form the thiomorpholine ring. nih.gov Furthermore, the direct oxidation of the thiomorpholine ring at the C2 position to produce this compound has been studied using an Osmium(VIII) catalyst. The proposed mechanism involves the formation of a transient complex between the osmium catalyst and thiomorpholine prior to the rate-determining oxidation step. scialert.net

Elucidation of Elementary Steps in Complex Transformations

A reaction mechanism describes the detailed step-by-step sequence of elementary reactions by which a chemical change occurs. rsc.org Each elementary step represents a single molecular event, such as a bond breaking or forming, and has a single transition state. jackwestin.com

The SNAr reaction for the synthesis of 2-thiomorpholino-quinolines can be broken down into two elementary steps:

Nucleophilic Attack : The nitrogen atom of thiomorpholine attacks the C2 carbon of the 2-chloroquinoline. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure : The aromaticity of the quinoline ring is restored by the elimination of the chloride ion from the Meisenheimer complex. mdpi.com

The mechanism for the nitrosation of thiomorpholine under acidic conditions also consists of several elementary steps:

Formation of Nitrosating Agent : In the presence of acid, nitrite (B80452) forms a more potent nitrosating agent, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺).

Nucleophilic Attack by Sulfur : The sulfur atom of thiomorpholine attacks the nitrosating agent, forming an S-nitroso intermediate.

Conformational Change : The thiomorpholine ring, which typically prefers a chair conformation, shifts to a higher-energy boat conformation.

Intramolecular Transfer : The NO group migrates from the sulfur to the nitrogen atom. This is the key step and is facilitated by the proximity of the S and N atoms in the boat conformation. rsc.org

Kinetic and Thermodynamic Considerations

The outcome of a chemical reaction can be governed by either kinetics or thermodynamics. A reaction is under kinetic control when the major product is the one that is formed fastest, which corresponds to the pathway with the lowest activation energy. This is typical for irreversible reactions or those run at low temperatures. A reaction is under thermodynamic control when the major product is the most stable one, which occurs when the reaction is reversible and allowed to reach equilibrium, typically at higher temperatures. jackwestin.commasterorganicchemistry.comlibretexts.org

These principles can be applied to reactions involving this compound and its derivatives:

In the nitrosation of thiomorpholine , the reaction conditions dictate the pathway. At high acidity and low nitrite concentration, the rate is first-order with respect to both thiomorpholine and nitrite, consistent with the S-to-N transfer mechanism. However, at higher nitrite concentrations and in the pH range of 2.3–3.6, the reaction rate becomes second-order with respect to nitrite, suggesting a different mechanism where dinitrogen trioxide nitrosates the deprotonated thiomorpholine. rsc.org This demonstrates how changing reaction conditions alters the kinetics and the operative mechanism.

For reactions that form new double bonds, such as the Claisen-Schmidt condensation used to produce chalcones from 2-thiomorpholino-quinoline-3-carbaldehyde, kinetic and thermodynamic control can influence the stereochemistry (E/Z isomerism) of the product. nih.gov If the reaction is reversible, higher temperatures would favor the more thermodynamically stable alkene isomer, whereas lower temperatures would favor the isomer that forms more rapidly. masterorganicchemistry.com

Derivatization Strategies and Functionalization of 2 Thiomorpholinol

Strategies for Selective Hydroxyl Group Functionalization

The secondary hydroxyl group in 2-Thiomorpholinol is a prime site for introducing a variety of functionalities. Its reactivity allows for the formation of esters, ethers, and conjugates with larger biomolecules, enabling the creation of derivatives with tailored properties.

Esterification and Etherification Protocols

Standard organic synthesis protocols can be readily applied to modify the hydroxyl group of this compound.

Esterification: The conversion of the alcohol to an ester is a common strategy. This can be achieved by reacting this compound with acylating agents like acid chlorides or anhydrides. cerritos.edu For instance, treatment with an acid chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) facilitates nucleophilic acyl substitution to yield the corresponding ester. Another effective method involves using a carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), often in the presence of a catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP). bachem.comresearchgate.netorganic-chemistry.org The use of di-t-butyl dicarbonate (B1257347) with catalytic DMAP also provides a clean conversion, with volatile byproducts that are easily removed. researchgate.net

Etherification: The formation of an ether linkage (etherification) is another key functionalization strategy. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. acs.org Milder, more neutral conditions can also be employed using specific reagents like 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, which is advantageous for substrates with sensitive functional groups. orgsyn.org For complex substrates, etherification can also be achieved under the action of high-energy radiation in the presence of tertiary amines and organic halogen compounds. google.com

Table 1: Protocols for Hydroxyl Group Functionalization

| Reaction Type | Reagents & Catalysts | Resulting Functional Group |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Chloride, or Anhydride; Base (e.g., Pyridine); Coupling agent (e.g., TBTU, DCC) researchgate.netorganic-chemistry.org | Ester |

| Etherification | Alkyl Halide; Strong Base (e.g., NaH); or specialized reagents like BnOPT orgsyn.org | Ether |

Formation of Carbohydrate and Peptide Conjugates

The hydroxyl group of this compound serves as a handle for conjugation to biomolecules like carbohydrates and peptides, creating hybrid molecules.

Carbohydrate Conjugates: Glycosylation of the hydroxyl group can form an O-glycosidic bond, linking a sugar moiety to the thiomorpholine (B91149) ring. This reaction typically involves an activated sugar donor (e.g., a glycosyl halide or triflate) reacting with the alcohol. The reverse process, where an activated this compound derivative is coupled to a sugar, is also feasible. Such conjugations are pivotal in creating neoglycoconjugates, which are valuable tools for studying biological processes. beilstein-journals.org The phosphodiester bond can also be used as a versatile linkage to connect biomolecules possessing an unactivated alcohol. beilstein-journals.org

Peptide Conjugates: The hydroxyl group can be linked to amino acids or peptides through an ester bond. This is typically accomplished using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activates the carboxylic acid of an amino acid or peptide for reaction with the alcohol. bachem.com An alternative strategy involves activating the alcohol itself. For example, reaction with 4-nitrophenyl chloroformate can create an activated carbonate that readily couples with an amine group on a peptide, forming a stable carbamate (B1207046) linkage. nih.gov These conjugation strategies are instrumental in modifying the properties of peptides. qyaobio.commdpi.com

Nitrogen Atom Functionalization

The secondary amine within the this compound ring is nucleophilic and provides a key site for derivatization through acylation, sulfonylation, and alkylation reactions. chemenu.com

Amidation and Sulfonamidation Reactions

Amidation: The nitrogen atom can be readily acylated to form an amide. This transformation can be achieved by reacting this compound with an acyl chloride, anhydride, or an activated carboxylic acid. For example, amides of various acids have been prepared with thiomorpholine to produce biologically active compounds. researchgate.net Oxidative amidation, involving the reaction of an aldehyde with a secondary amine like thiomorpholine in the presence of an oxidant, is another effective method. rsc.org Tandem amidation/cyclization reactions have also been used to create thiomorpholin-3-ones from diallylamines and methyl thioglycolate in a solvent-free process. morressier.com

Sulfonamidation: The synthesis of sulfonamides is a crucial transformation, often achieved by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. vulcanchem.comcbijournal.com More advanced methods include the electrochemical oxidative coupling of amines and thiols, which has been shown to be effective for secondary cyclic amines like morpholine (B109124) and is applicable to thiomorpholine. acs.org Additionally, three-component coupling reactions under palladium catalysis can produce sulfonamides with diverse structures. thieme-connect.com Zirconium-catalyzed reductive sulfonamidation of amides offers another route to secondary sulfonamides. acs.org

Table 2: Protocols for Nitrogen Atom Functionalization

| Reaction Type | Reagents & Catalysts | Resulting Functional Group |

|---|---|---|

| Amidation | Acyl Chloride, Anhydride, or Activated Carboxylic Acid; Base researchgate.netucl.ac.uk | Amide |

| Sulfonamidation | Sulfonyl Chloride; Base (e.g., Pyridine) vulcanchem.comcbijournal.com | Sulfonamide |

| N-Alkylation | Alcohol; Ru-based catalyst sci-hub.se | N-Alkyl |

| N-Arylation | Aryl Halide (e.g., 4-fluoronitrobenzene); Base (e.g., Triethylamine) mdpi.com | N-Aryl |

Synthesis of N-Substituted Thiomorpholinols

N-Alkylation: The nitrogen of this compound can be alkylated to form tertiary amines. A green and efficient method for this is the "hydrogen borrowing" strategy, where an alcohol serves as the alkylating agent in the presence of a ruthenium catalyst, producing water as the only byproduct. sci-hub.se This method has been successfully applied to thiomorpholine with various alcohols. sci-hub.se Conventional methods using alkyl halides are also effective. google.com

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through nucleophilic aromatic substitution. For example, reacting thiomorpholine with an activated aryl halide, such as 4-fluoronitrobenzene, in the presence of a base like triethylamine yields the N-aryl derivative. mdpi.com More broadly, modern cross-coupling reactions like the Buchwald-Hartwig amination provide a general route to N-aryl heterocycles. Photoredox catalysis has also enabled the amination of aromatics via aminium radicals, a method that works for a range of cyclic amines including thiomorpholine. nih.gov

Sulfur Atom Functionalization

The thioether sulfur atom in the this compound ring is susceptible to oxidation, which converts the thioether into a sulfoxide (B87167) and subsequently into a sulfone. This modification significantly alters the polarity and electronic properties of the molecule. mdpi.com

The oxidation is typically performed using common oxidizing agents. Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant that can convert thioethers to sulfoxides and, under more forcing conditions, to sulfones. nih.govgoogle.com The reaction of a thiomorpholine amide with H₂O₂ has been shown to yield both the corresponding sulfoxide and sulfone. nih.gov Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for this transformation and have been used to confirm the formation of thiomorpholine sulfoxide in metabolic studies. researchgate.net The choice of oxidant and reaction conditions (e.g., temperature, stoichiometry) allows for selective oxidation to either the sulfoxide or the sulfone state. acs.org The resulting thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide derivatives are important scaffolds in medicinal chemistry. ontosight.aiontosight.ai

Table 3: Protocols for Sulfur Atom Functionalization

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) nih.govresearchgate.net | Sulfoxide (S=O), Sulfone (O=S=O) |

Sulfoxide and Sulfone Formation

The sulfur atom within the this compound ring is susceptible to oxidation, a common reaction for thioethers. This oxidation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. researchgate.net The control over this oxidation process allows for the selective synthesis of either derivative.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. masterorganicchemistry.com The conversion of the sulfide (B99878) to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. researchgate.net This difference in reaction rates is attributed to the decreased nucleophilicity of the sulfur atom in the sulfoxide compared to the initial sulfide. researchgate.net

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. organic-chemistry.org For instance, the oxidation of thioanisole, a model sulfide, to its sulfone has been effectively achieved using H₂O₂ in the presence of acetic acid and a solid acid catalyst like Amberlyst 15. researchgate.net Other catalytic systems for H₂O₂ activation include tantalum carbide for selective sulfoxide formation and niobium carbide for efficient conversion to sulfones. organic-chemistry.orgorganic-chemistry.org More modern reagents like Selectfluor can mediate the rapid and high-yielding oxidation of sulfides to sulfoxides and sulfones at room temperature, using water as the oxygen source. organic-chemistry.orgorganic-chemistry.org The synthesis of thiomorpholine 1,1-dioxide, the sulfone derivative of the parent thiomorpholine ring, is a known transformation, highlighting the feasibility of this oxidation on the core scaffold. researchgate.net

| Reagent/System | Primary Product | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) + Acetic Acid/Amberlyst 15 | Sulfone | Effective for complete oxidation to sulfone. researchgate.net | researchgate.net |

| Hydrogen Peroxide (H₂O₂) + Tantalum Carbide (TaC) | Sulfoxide | Catalyst provides high yield of sulfoxide with potential for reuse. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) + Niobium Carbide (NbC) | Sulfone | Catalyst efficiently drives oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | Fast, efficient, and high-yielding at ambient temperature using H₂O as the oxygen source. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | A common peroxyacid used for oxidizing sulfides. masterorganicchemistry.com | masterorganicchemistry.com |

Thiol and Thioether Modifications

Beyond oxidation, the this compound structure can be modified to generate a diverse library of thioether derivatives. These modifications can be targeted at the hydroxyl group or the secondary amine.

The hydroxyl group of this compound can be leveraged to introduce new thioether functionalities. A classic approach involves a two-step sequence: activation of the alcohol, for instance by converting it to a mesylate, followed by nucleophilic substitution (SN2) with a thiol (thiolate). beilstein-journals.org This method allows for the attachment of a wide variety of sulfur-containing moieties. More contemporary, metal-free methods enable the direct dehydrative thioetherification of alcohols with thiols, often catalyzed by a Brønsted acid like triflic acid or a solid superacid catalyst such as Nafion®. nih.gov This approach offers a more atom-economical route to new thioethers. nih.gov

The secondary amine in the ring is also a prime site for functionalization. Standard N-alkylation or N-acylation reactions can be used to append side chains. By using an alkylating agent that already contains a thioether group, further complexity can be built around the core scaffold.

While the native structure is a thioether, it is conceptually possible to generate a thiol. For instance, the hydroxyl group could be converted into a leaving group and substituted with a hydrosulfide (B80085) anion to install a thiol. Additionally, certain thioethers can be cleaved under reductive conditions to yield thiols. beilstein-journals.org The conjugate bases of thiols, known as thiolates, are excellent nucleophiles and can participate in SN2 reactions with alkyl halides to form new thioethers, a process analogous to the Williamson ether synthesis. masterorganicchemistry.com

| Reaction Site | Strategy | Description | Reference |

|---|---|---|---|

| Hydroxyl (-OH) Group | Dehydrative Thioetherification | Direct, acid-catalyzed reaction of the alcohol with a thiol to form a new C-S bond and water. nih.gov | nih.gov |

| Hydroxyl (-OH) Group | Activation and Substitution | Conversion of the alcohol to a good leaving group (e.g., mesylate, tosylate) followed by SN2 displacement with a thiolate nucleophile. beilstein-journals.org | beilstein-journals.org |

| Amine (N-H) Group | N-Alkylation | Reaction with an alkyl halide containing a thioether moiety to extend the scaffold. | |

| Thioether (C-S-C) | Oxidation | Conversion to sulfoxide or sulfone to modify electronic properties. masterorganicchemistry.com | masterorganicchemistry.com |

Development of Novel Linkers and Scaffolds from this compound

Heterocyclic rings are fundamental components of many bioactive molecules. Morpholine and its sulfur-containing analogue, thiomorpholine, are considered "privileged" scaffolds in medicinal chemistry. nih.govresearchgate.netcapes.gov.br Their incorporation into a molecule can improve pharmacokinetic profiles and provide a versatile three-dimensional framework for orienting functional groups. nih.govresearchgate.net this compound, with its multiple points for derivatization, is an excellent starting point for developing novel linkers and molecular scaffolds.

A clear example of the thiomorpholine ring used as a linker is found in the compound CHEMBL206681. ontosight.ai In this molecule, the thiomorpholine ring connects an isoquinoline (B145761) backbone to a nitro-furan moiety via a carbonyl group, acting as a central scaffold. ontosight.ai This demonstrates how the thiomorpholine unit can be integrated into complex structures to position different pharmacophores.

A highly sophisticated application of this scaffold is in the field of antisense oligonucleotides. Researchers have developed thiophosphoramidate morpholino oligonucleotides (TMOs), a new class of synthetic nucleic acid analogues. biosyn.combiosyn.com In TMOs, the standard ribose sugar of a nucleotide is replaced by a morpholino ring structure, and a thiophosphoramidate linkage connects the units. biosyn.combiosyn.com This modification, creating a thiomorpholino-like backbone, enhances stability, resistance to nuclease degradation, and binding affinity to target RNA sequences. biosyn.com The thiomorpholine-based backbone thus serves as a critical linker for the nucleobases. biosyn.com

Furthermore, the thiomorpholine scaffold has been coupled with various other heterocyclic systems to generate novel compounds with potential biological activity. For example, thiomorpholine has been synthetically attached to quinoline (B57606) and thiazole (B1198619) cores, illustrating its utility as a building block in combinatorial chemistry and drug discovery programs. nih.govresearchgate.net These hybrid molecules leverage the structural and physicochemical properties of the thiomorpholine ring to explore new chemical space. researchgate.net

| Application Area | Role of Thiomorpholine Scaffold | Example | Reference |

|---|---|---|---|

| Medicinal Chemistry | Central scaffold linking multiple pharmacophores. | CHEMBL206681, where it links isoquinoline and nitro-furan moieties. ontosight.ai | ontosight.ai |

| Antisense Technology | Forms the backbone linker for nucleobases in modified oligonucleotides. | Thiophosphoramidate Morpholino Oligonucleotides (TMOs) for gene silencing applications. biosyn.combiosyn.com | biosyn.combiosyn.com |

| Novel Compound Synthesis | A versatile building block for coupling with other heterocyclic systems. | Synthesis of thiomorpholine-quinoline and thiomorpholine-thiazole hybrids. nih.govresearchgate.net | nih.govresearchgate.net |

Computational Chemistry and Conformational Analysis of 2 Thiomorpholinol

Conformational Landscapes and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through the rotation of its single bonds. ochem.com For a cyclic molecule like 2-Thiomorpholinol, this analysis is crucial for understanding its structure and biological function.

The six-membered thiomorpholine (B91149) ring is not planar. iscnagpur.ac.in Like cyclohexane (B81311), it can adopt several non-planar conformations to relieve angle and torsional strain. The most significant of these are the chair, boat, and twist-boat (or skew-boat) conformations. cazypedia.org

Chair Conformation: This is generally the most stable conformation for six-membered rings. fiveable.me It minimizes both angle strain (with bond angles close to the ideal 109.5°) and torsional strain (with all substituents on adjacent carbons being staggered). iscnagpur.ac.in The substituents (in this case, the hydroxyl group at C2) can occupy either an axial or an equatorial position.

Boat Conformation: This is a higher-energy, more flexible conformation. It suffers from torsional strain due to eclipsing interactions between hydrogens on four of the carbon atoms and steric strain (van der Waals strain) between the "flagpole" hydrogens. iscnagpur.ac.in

Twist-Boat Conformation: This conformation is an intermediate in energy between the chair and the boat. It is formed by slightly twisting the boat conformation, which alleviates some of the torsional and steric strain. iscnagpur.ac.in

The relative energies of these conformations determine the predominant shape of the molecule at equilibrium. The chair form is almost always the lowest in energy.

| Conformation | Illustrative Relative Energy (kJ/mol) (Cyclohexane data) | Key Features for this compound |

| Chair | 0 (Reference) | Most stable; minimal angle and torsional strain. |

| Twist-Boat | ~23 | Intermediate stability; relieves some boat strain. |

| Boat | ~29 | High energy; significant torsional and steric strain. |

Note: The energy values are for the parent cyclohexane ring and serve as a general illustration of the energy differences between these conformations.

The different conformations of this compound are not static but can interconvert, most notably through a process called a "ring flip." masterorganicchemistry.com A ring flip converts one chair form into another, causing all axial substituents to become equatorial and vice versa. masterorganicchemistry.com This process involves passing through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations.

Computational methods can map the potential energy surface for this interconversion, identifying the transition states and calculating the activation energy, or rotational barrier. beilstein-journals.org This barrier determines the rate of interconversion at a given temperature. The presence of heteroatoms (N and S) and the hydroxyl substituent in this compound will influence the specific energy barriers compared to a simple ring like cyclohexane. Understanding these barriers is important, as the biological activity of a molecule can depend on the stability and accessibility of a specific conformer. rowansci.com

Ring Conformations (Chair, Boat, Twist-Boat)

Molecular Dynamics Simulations and Solvent Effects

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and dynamic evolution of molecular systems over time. wikipedia.orgebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a view of how the molecule behaves in a more realistic environment, such as in solution. wikipedia.org

For this compound, MD simulations are particularly useful for understanding the influence of solvent on its conformational preferences. mdpi.com The solvent can significantly affect the stability of different conformers, especially for a polar molecule with hydrogen-bonding capabilities (due to the -OH and -NH groups). libretexts.org

In an MD simulation, the this compound molecule would be placed in a simulation box filled with solvent molecules (e.g., water). The simulation would track the interactions—such as hydrogen bonds between the solvent and the solute's hydroxyl and amine groups—and the resulting conformational changes over time. nih.gov Polar, protic solvents like water can stabilize conformers where polar groups are more exposed, potentially altering the equilibrium balance between axial and equatorial forms or even making higher-energy conformations more accessible. libretexts.orgnih.gov These simulations can generate a dynamic picture of the conformational landscape, revealing not just the stable states but also the pathways and frequencies of transitions between them. mdpi.com

Ligand-Receptor Interactions and Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. scirp.orgresearchgate.net This technique is fundamental in drug design for evaluating the binding affinity and interaction patterns of potential drug candidates. While specific molecular docking studies focusing solely on this compound are not widely published, the principles can be applied to understand its potential interactions based on its structural features.

The structure of this compound possesses key features for molecular recognition:

Hydrogen Bond Donors: The hydroxyl (-OH) group and the secondary amine (-NH) group can donate hydrogen bonds.

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms, with their lone electron pairs, can accept hydrogen bonds.

Sulfur Atom: The sulfur atom can participate in non-conventional interactions, such as sulfur-π or S···O/N interactions, which are increasingly recognized as important for ligand binding and conformational stability. acs.org

In a hypothetical docking scenario, this compound would be placed into the active site of a target receptor. The algorithm would then explore various conformations and orientations of the ligand, scoring them based on a function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction.

Studies on analogous thiomorpholine derivatives have successfully used molecular docking to elucidate structure-activity relationships. For instance, docking studies of thiomorpholine analogs as TACE inhibitors revealed that the thiomorpholine scaffold fits into the enzyme's active site, with the sulfonyl group acting as a crucial hydrogen bond acceptor with amino acid residues like Gly349. ingentaconnect.com Similarly, docking of thiomorpholine-tethered isatin (B1672199) hydrazones into the DNA gyrase B active site helped rationalize their antimycobacterial activity. aphrc.org These studies underscore the utility of the thiomorpholine scaffold in ligand design.

The potential interactions of this compound in a binding pocket would likely involve hydrogen bonds between its hydroxyl and amine groups and polar amino acid residues such as aspartate, glutamate (B1630785), serine, or asparagine. The heterocyclic ring itself could form van der Waals or hydrophobic interactions with nonpolar residues. The binding capability of sulfur and nitrogen in heterocyclic rings is known to be critical for inducing sigma and pi interactions with receptor moieties. researchgate.net

The table below illustrates typical results from docking studies of various sulfur- and nitrogen-containing heterocyclic ligands with their respective protein targets, demonstrating the types of data and interactions that would be analyzed for this compound.

| Ligand Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiophene Derivative | LDHA | -8.1 | Asn137, Arg168, His192 | mdpi.com |

| Thiophene Derivative | PDK-1 | -7.7 | Lys111, Ala162, Glu166 | mdpi.com |

| Thiomorpholine Analog | TACE | N/A (Scoring-based) | Leu348, Gly349, Glu406 | ingentaconnect.com |

| Isatin-Thiomorpholine Hydrazone | DNA Gyrase B | N/A (Scoring-based) | Asp88, Glu50, Gly82 | aphrc.org |

| Thiomorpholine Derivative | Fas Receptor (CD95) | N/A (Scoring-based) | Pocket-specific interactions | scirp.org |

A critical aspect of such studies is to ensure that the docked conformation of the ligand is energetically accessible. researchgate.netrsc.org Quantum chemical calculations of the ligand's conformational energies should complement docking studies to avoid predicting binding modes that are too high in energy to be realistic. researchgate.netrsc.org Therefore, a combined approach using conformational analysis and molecular docking would be essential for accurately predicting the biological interactions of this compound.

Applications of 2 Thiomorpholinol in Advanced Organic Synthesis

Asymmetric Catalysis utilizing 2-Thiomorpholinol as a Chiral Ligand or Organocatalyst

Asymmetric catalysis is a powerful tool in organic synthesis for creating chiral molecules with high enantiomeric purity, which is crucial in fields like pharmaceuticals and materials science. nobelprize.orgchiralpedia.com This is often achieved using chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). chiralpedia.comfrontiersin.org The inherent chirality of this compound, stemming from its C2 hydroxyl group, makes it a theoretical candidate for development into a chiral ligand or organocatalyst.

In practice, chiral ligands modify the behavior of a metal center to control the stereochemical outcome of a reaction. frontiersin.org Similarly, chiral organocatalysts, such as those derived from the amino acid proline, use their defined three-dimensional structure to influence the formation of one enantiomer over another. libretexts.org While numerous chiral ligands and organocatalysts have been developed and successfully applied, specific examples detailing the use of this compound for these purposes are not prominent in surveyed research literature.

The formation of carbon-carbon (C-C) bonds in a stereocontrolled manner is a fundamental goal of organic synthesis. harvard.edu Asymmetric catalytic reactions, such as aldol (B89426), Michael, and Friedel-Crafts reactions, are cornerstone methodologies for this purpose. rsc.org These reactions often rely on chiral catalysts to generate stereocenters with high enantioselectivity.

While derivatives of the parent compound, thiomorpholine (B91149), have been incorporated into molecules synthesized for further reactions, the direct application of this compound as a catalyst for enantioselective C-C bond formation is not specifically detailed in the available literature. researchgate.net The potential exists for this compound to be modified into a ligand for metals like rhodium, palladium, or copper, which are commonly used in C-C bond-forming catalysis. mdpi.com However, published studies demonstrating such an application and detailing its efficacy in terms of yield and enantiomeric excess for specific reactions are not readily found.

Saturated heterocyclic compounds are vital structural motifs in a vast number of biologically active molecules. nih.gov Consequently, the development of new methods for their stereoselective synthesis is a major focus of synthetic chemistry. nih.govquora.com Palladium-catalyzed reactions, for instance, have been developed for the stereoselective construction of heterocycles like pyrrolidines and tetrahydrofurans. nih.gov

The thiomorpholine moiety itself can be a key component of larger heterocyclic systems. For example, 2-thiomorpholino-quinoline-3-carbaldehyde has been synthesized through the reaction of thiomorpholine with 2-chloroquinoline-3-carbaldehyde (B1585622). researchgate.net This demonstrates the use of the thiomorpholine ring as a building block. However, the specific role of this compound as a chiral catalyst or auxiliary to guide the stereoselective synthesis of other heterocycles is not a well-documented area of research.

Enantioselective C-C Bond Formation Reactions

Building Block in Complex Molecule Construction

Chemical building blocks are foundational compounds used as starting materials for the synthesis of more complex molecules. utoronto.ca The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with diverse biological activities. nist.gov This makes thiomorpholine and its derivatives attractive starting points for creating libraries of new compounds for drug discovery. researchgate.net

The total synthesis of natural products is a driving force for innovation in organic chemistry. tuhh.de This process often relies on the strategic use of chiral building blocks to construct complex molecular architectures. Given its chiral nature and heterocyclic core, this compound could theoretically serve as a valuable chiron (a chiral building block derived from a natural source).

Despite this potential, specific examples of this compound being utilized as a key building block in the total synthesis of a natural product or its analogues are not found in the surveyed literature. The development of synthetic routes that incorporate this specific compound to achieve the construction of complex targets remains an area for potential future exploration.

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable template for drug discovery. researchgate.net The thiomorpholine ring itself is recognized as such a scaffold. nist.gov The construction of libraries based on these scaffolds is a common strategy in medicinal chemistry to find new bioactive molecules.

The synthesis of molecules containing the thiomorpholine unit, such as 2-thiomorpholino-quinoline-3-carbaldehyde, exemplifies the incorporation of this privileged structure. researchgate.net While this compound could be used to introduce the thiomorpholine scaffold along with a chiral handle for further diversification, specific and detailed research focused on its use for constructing libraries of other privileged scaffolds is not widely reported.

Synthesis of Natural Products and Analogues

Precursor for Advanced Materials

Advanced materials possess novel or enhanced properties that make them suitable for high-technology applications. The synthesis of these materials often involves specialized chemical precursors that decompose or react in a controlled manner to form the desired material. For example, certain aminosilanes are used as precursors in deposition processes to create thin films for semiconductor devices.

While there is mention of "thiomorpholino" groups being part of amino(halo)silane precursors for potential use in fabricating materials like semiconductor dielectrics, specific studies detailing the use of this compound for this purpose are not available in the searched literature. The development of this compound as a tailored precursor for creating functional advanced materials, such as polymers or coatings where the chiral hydroxyl group might impart specific properties, remains a hypothetical application awaiting investigation.

Polymeric Materials Synthesis

The integration of thiomorpholine units into polymer chains can be achieved through several synthetic strategies, including the polymerization of thiomorpholine-containing monomers and the post-polymerization modification of existing polymer backbones. These methods allow for the creation of a diverse range of functional polymers.

One prominent method involves the synthesis of methacrylate (B99206) monomers bearing a thiomorpholine group. For instance, ethyl thiomorpholine methacrylate (THMA) can be synthesized through the nucleophilic substitution of 2-bromoethylmethacrylate with thiomorpholine. mdpi.com This monomer can then be polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce well-defined homopolymers or copolymers. mdpi.com The RAFT process allows for control over the polymer's molecular weight and architecture. mdpi.com

Another significant approach is the chemical modification of a pre-existing polymer. A functional polymer with thiomorpholine ligands was synthesized by modifying a crosslinked poly(vinylbenzyl chloride–divinylbenzene) matrix. journalssystem.comjournalssystem.com This modification was achieved with a high yield (89.3%) using microwave-assisted synthesis, where the chloromethyl groups on the polymer backbone serve as reactive sites for the immobilization of thiomorpholine. journalssystem.com

In the specialized field of nucleic acid chemistry, thiomorpholine plays a crucial role in the synthesis of thiomorpholino oligonucleotides (TMOs), a class of antisense oligonucleotides. pnas.org TMOs are synthesized using solid-phase phosphoramidite (B1245037) chemistry, a method that has been refined for large-scale production. pnas.org In a related application, H-phosphonamidate monomers featuring a thiomorpholino group have been developed for the solution-phase synthesis of oligodeoxynucleotides. rsc.orgnih.gov The thiomorpholino group functions as an effective leaving group during the internucleotidic bond formation. nih.gov

The table below summarizes various methods used for synthesizing polymers incorporating the thiomorpholine moiety.

| Synthesis Method | Monomer/Precursor Polymer | Polymerization/Reaction Type | Resulting Polymer | Reference |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Ethyl thiomorpholine methacrylate (THMA) | Chain-growth polymerization | Poly(ethylthiomorpholine methacrylate) (PTHMA) | mdpi.com |

| Microwave-Assisted Chemical Modification | Poly(vinylbenzyl chloride–divinylbenzene) and Thiomorpholine | Post-polymerization modification | Thiomorpholine-modified functional resin | journalssystem.comjournalssystem.com |

| Solid-Phase Synthesis | Morpholino phosphoramidite | Phosphoramidite chemistry | Thiomorpholino oligonucleotides (TMOs) | pnas.org |

| Solution-Phase Synthesis | Nucleoside 3′-H-phosphonamidate with a thiomorpholino group | Condensation reaction | Oligodeoxynucleotides | rsc.orgnih.gov |

Material Properties Tuning through Thiomorpholinol Incorporation

The inclusion of the thiomorpholine heterocycle within a polymer structure imparts unique chemical and physical properties to the resulting material. The presence of the sulfur and nitrogen atoms allows for the tuning of properties such as solubility, responsiveness to stimuli, and affinity for other molecules.

Stimuli-Responsiveness and Hydrophilicity

Polymers derived from thiomorpholine can exhibit dual pH and temperature sensitivity. For example, by oxidizing the sulfur atom in ethyl thiomorpholine methacrylate (THMA) to a sulfoxide (B87167), a new monomer, ethylthiomorpholine oxide methacrylate (THOXMA), is created. mdpi.com The resulting polymer, PTHOXMA, is hydrophilic and demonstrates both a Lower Critical Solution Temperature (LCST) and pH responsiveness. mdpi.comresearchgate.net The LCST is a critical property for materials in biological applications, as it defines the temperature below which the polymer is soluble in water. mdpi.com The tertiary amine within the thiomorpholine ring can be protonated in acidic conditions, making the polymer's solubility pH-dependent. mdpi.comresearchgate.net The LCST behavior can be further fine-tuned by copolymerizing THOXMA with other monomers, such as hydroxyethyl (B10761427) methacrylate (HEMA). mdpi.com

Selective Metal Ion Recovery

The thiomorpholine moiety can act as a potent ligand for metal ions. Functional polymers modified with thiomorpholine have demonstrated high selectivity and capacity for recovering silver(I) ions from chloride solutions. journalssystem.comjournalssystem.com The maximum sorption capacity for Ag(I) was reported to be approximately 180 mg per gram of the resin. journalssystem.comjournalssystem.com This modified resin showed high selectivity for silver over other metal ions like copper(II), lead(II), cobalt(II), nickel(II), and zinc(II). journalssystem.com The resin maintained its capacity over multiple sorption/desorption cycles, highlighting its robustness. journalssystem.com

Optical Properties

The incorporation of thiomorpholine has been explored for the development of materials with specific optical properties. A patent describes the use of monomers containing a thiomorpholino group in polymerizable compositions intended to create high refractive index polymers for ophthalmic applications, such as intraocular lenses. google.com

The table below details how the incorporation of thiomorpholine can be used to tune specific material properties.

| Tuned Property | Polymer System | Mechanism/Rationale | Application | Reference |

| LCST and pH-Responsiveness | Poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) | The sulfoxide group confers hydrophilicity and temperature sensitivity, while the tertiary amine provides pH responsiveness. | Smart materials for biological applications | mdpi.com |

| Metal Ion Selectivity | Thiomorpholine-modified poly(vinylbenzyl chloride–divinylbenzene) resin | The sulfur and nitrogen atoms in the thiomorpholine ring act as ligands that selectively bind to Ag(I) ions. | Silver recovery from industrial solutions | journalssystem.comjournalssystem.com |

| High Refractive Index | Acrylate-based copolymers | Incorporation of sulfur-containing heterocyclic groups like thiomorpholine can increase the refractive index of the polymer. | Ophthalmic lenses | google.com |

| Water Solubility | Thiomorpholine-containing polymers | The inherent properties of the thiomorpholine ring influence the overall solubility of the polymer chain. researchgate.net | Drug delivery platforms | researchgate.net |

Biological and Biomedical Research Applications of 2 Thiomorpholinol Derivatives

Thiomorpholine (B91149) Scaffolds in Drug Discovery

Beyond their role in oligonucleotides, thiomorpholine rings are considered "privileged scaffolds" in the broader field of drug discovery. jchemrev.comjchemrev.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a versatile starting point for developing new drugs. The thiomorpholine heterocycle has been incorporated into a multitude of small molecule drug candidates to impart favorable biological activity. jchemrev.comjchemrev.comontosight.ai